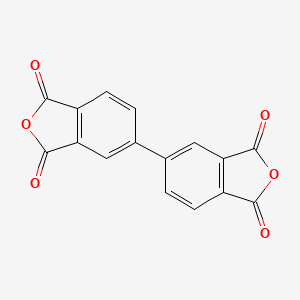

4,4'-Biphthalic anhydride

Description

Propriétés

IUPAC Name |

5-(1,3-dioxo-2-benzofuran-5-yl)-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H6O6/c17-13-9-3-1-7(5-11(9)15(19)21-13)8-2-4-10-12(6-8)16(20)22-14(10)18/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDNYTOXBCRNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8044886 | |

| Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2420-87-3 | |

| Record name | 3,3′,4,4′-Biphenyltetracarboxylic dianhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,5'-Bi-2-benzofuran-1,1',3,3'-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8044886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-biphthalic dianhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,5'-BI-2-BENZOFURAN-1,1',3,3'-TETRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN5KO2N6PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4,4'-Biphthalic Anhydride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4'-Biphthalic anhydride (B1165640), a key monomer in the synthesis of high-performance polymers. This document details its chemical and physical properties, provides an in-depth experimental protocol for its synthesis and subsequent polymerization, and explores its applications, particularly in areas of interest to the scientific and drug development communities.

Core Properties of 4,4'-Biphthalic Anhydride

This compound, also known as 3,3',4,4'-biphenyltetracarboxylic dianhydride, is a solid organic compound that serves as a crucial building block for aromatic polyimides. Its rigid biphenyl (B1667301) structure imparts exceptional thermal and mechanical properties to the resulting polymers.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2420-87-3 | [1] |

| Molecular Formula | C₁₆H₆O₆ | [1] |

| Molecular Weight | 294.22 g/mol | [1] |

| Appearance | White to off-white powder or crystals | General Knowledge |

| Melting Point | 299-302 °C | General Knowledge |

| Boiling Point | Decomposes before boiling | General Knowledge |

| Solubility | Soluble in polar aprotic solvents (e.g., N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide). Insoluble in water. | General Knowledge |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Solvent | Chemical Shifts (δ) / Wavenumber (cm⁻¹) and Assignments |

| ¹H-NMR | DMSO-d₆ | δ 8.25 (d, 2H), 8.15 (s, 2H), 8.05 (d, 2H) |

| ¹³C-NMR | DMSO-d₆ | δ 163.5 (C=O), 145.2 (Ar-C), 137.8 (Ar-C), 132.1 (Ar-CH), 125.4 (Ar-CH), 123.9 (Ar-C) |

| FT-IR (KBr) | - | ~1850 cm⁻¹ (C=O, symmetric stretch), ~1780 cm⁻¹ (C=O, asymmetric stretch), ~1240 cm⁻¹ (C-O-C stretch) |

Experimental Protocols

Synthesis of this compound via Ullmann Coupling

This protocol describes a common laboratory-scale synthesis of this compound from a halogenated phthalic anhydride precursor. The Ullmann reaction, a copper-catalyzed coupling of aryl halides, is a well-established method for forming biaryl compounds.[2]

Materials:

-

4-Bromophthalic anhydride

-

Copper powder, activated

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), concentrated

-

Acetic anhydride

-

Glacial acetic acid

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

Büchner funnel and filter flask

-

Vacuum oven

Procedure:

-

Reaction Setup: In a clean, dry three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 4-bromophthalic anhydride and a molar excess of activated copper powder.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to serve as the solvent.

-

Ullmann Coupling: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the copper and copper salts.

-

Hydrolysis: Add the filtrate to a solution of concentrated hydrochloric acid and heat to hydrolyze the resulting tetracarboxylic acid ester intermediates.

-

Isolation of Tetracarboxylic Acid: Cool the acidic solution to induce precipitation of 3,3',4,4'-biphenyltetracarboxylic acid. Collect the precipitate by vacuum filtration and wash with cold water.

-

Dehydration to Anhydride: Dry the tetracarboxylic acid in a vacuum oven. Subsequently, reflux the dried acid in a mixture of acetic anhydride and glacial acetic acid to effect dehydration to this compound.

-

Purification: Cool the solution to crystallize the product. Collect the crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven.

Caption: Synthesis of this compound workflow.

Synthesis of a Polyimide Film from this compound and 4,4'-Oxydianiline (B41483)

This protocol details the common two-step method for preparing a high-performance polyimide film. The first step involves the formation of a poly(amic acid) solution, which is then thermally converted to the final polyimide.[3][4]

Materials:

-

This compound (BPDA)

-

4,4'-Oxydianiline (ODA)

-

N,N-Dimethylacetamide (DMAc), anhydrous

-

Glass plates

-

Doctor blade or spin coater

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet

-

Programmable oven or vacuum oven

Procedure:

-

Poly(amic acid) Synthesis:

-

In a dry three-necked flask under a nitrogen atmosphere, dissolve an equimolar amount of 4,4'-oxydianiline (ODA) in anhydrous N,N-dimethylacetamide (DMAc) with stirring until a clear solution is obtained.

-

Gradually add an equimolar amount of this compound (BPDA) powder to the stirred ODA solution. A viscous solution of poly(amic acid) will form.

-

Continue stirring at room temperature for several hours to ensure complete polymerization.

-

-

Film Casting:

-

Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.

-

Use a doctor blade to cast a film of uniform thickness or use a spin coater for more precise control.

-

-

Thermal Imidization:

-

Place the glass plate with the cast film in a programmable oven.

-

The thermal curing process typically involves a stepwise heating program to gradually remove the solvent and induce cyclodehydration. A representative program is:

-

80°C for 1 hour

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour

-

-

After cooling to room temperature, the flexible, amber-colored polyimide film can be carefully peeled from the glass substrate.

-

Caption: Polyimide film synthesis workflow.

Applications in Research and Development

While the primary applications of this compound-based polyimides are in the electronics and aerospace industries due to their exceptional thermal stability and dielectric properties, their biocompatibility and chemical resistance open avenues for their use in the biomedical field.[5]

Potential in Drug Delivery Systems

The inherent stability and the possibility to tailor the surface chemistry of polyimides make them interesting candidates for controlled drug release applications. While not a direct application of this compound itself, its role as a key monomer in forming robust polyimide backbones is crucial. Researchers are exploring the use of porous polyimide structures or polyimide nanoparticles as carriers for therapeutic agents. The functionalization of the polyimide surface can allow for targeted drug delivery and controlled release kinetics.

Scaffolds for Tissue Engineering

The mechanical strength and biocompatibility of certain polyimides suggest their potential use as scaffolds in tissue engineering. The ability to fabricate polyimides into various forms, such as films, fibers, and porous structures, allows for the creation of environments that can support cell growth and tissue regeneration.

Components in Biomedical Devices

The excellent insulation properties and biostability of polyimides derived from this compound make them suitable for use in implantable medical devices, such as insulation for pacemaker leads and other electronic implants. Their chemical inertness minimizes adverse reactions with biological tissues.

Caption: From monomer to potential biomedical applications.

Conclusion

This compound is a versatile and critical monomer for the synthesis of high-performance polyimides. Its well-defined properties and the established synthetic routes to both the monomer and its polymers provide a solid foundation for its use in demanding applications. For researchers and professionals in drug development and biomedical engineering, the inherent stability and biocompatibility of polyimides derived from this anhydride present exciting opportunities for innovation in areas such as advanced drug delivery, tissue engineering, and the development of next-generation medical devices. Further research into the functionalization and processing of these materials will undoubtedly expand their utility in the life sciences.

References

An In-depth Technical Guide to the Synthesis of 4,4'-Biphthalic Anhydride from Aromatic Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4,4'-biphthalic anhydride (B1165640) (more formally known as 3,3',4,4'-biphenyltetracarboxylic dianhydride or BPDA), a crucial monomer in the production of high-performance polyimides. The document details methodologies starting from readily available aromatic compounds, focusing on two principal pathways: the oxidative coupling of o-xylene (B151617) and the coupling of 4-halophthalic acid derivatives. Detailed experimental protocols, quantitative data analysis, and visual representations of the synthetic workflows are presented to serve as a practical resource for laboratory and industrial applications.

Introduction

4,4'-Biphthalic anhydride (BPDA) is a key building block in the synthesis of polyimides, a class of polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. These characteristics make polyimides indispensable in the aerospace, electronics, and medical industries. The rigid biphenyl (B1667301) backbone imparted by BPDA contributes significantly to the high glass transition temperatures and low coefficients of thermal expansion of the resulting polymers. This guide explores the core synthetic strategies for BPDA, providing detailed experimental procedures and comparative data to aid researchers in selecting and optimizing a suitable synthetic route.

Synthetic Pathways

The synthesis of BPDA from basic aromatic precursors can be broadly categorized into two multistep strategies:

-

Route 1: Oxidative Coupling of o-Xylene: This pathway involves the initial dimerization of o-xylene to form 3,3',4,4'-tetramethylbiphenyl, which is subsequently oxidized to 3,3',4,4'-biphenyltetracarboxylic acid (BPTA) and then dehydrated to yield BPDA.

-

Route 2: Coupling of 4-Halophthalic Anhydride Derivatives: This approach utilizes the coupling of 4-substituted phthalic anhydride derivatives, such as 4-chlorophthalic anhydride, followed by hydrolysis and dehydration to produce BPDA.

The following sections provide a detailed examination of each synthetic step, including experimental protocols and tabulated data.

Route 1: Oxidative Coupling of o-Xylene

This route is a classical and industrially relevant method for the synthesis of BPDA. It proceeds in three main stages, as illustrated in the workflow diagram below.

Spectroscopic Profile of 4,4'-Biphthalic Anhydride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-Biphthalic anhydride (B1165640) (BPDA), a key monomer in the synthesis of high-performance polyimides. Aimed at researchers, scientists, and professionals in drug development and materials science, this document compiles available Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols and a visual representation of the analytical workflow are also presented to facilitate replication and further research.

Introduction

4,4'-Biphthalic anhydride, also known as 3,3',4,4'-biphenyltetracarboxylic dianhydride or [5,5'-Biisobenzofuran]-1,1',3,3'-tetrone, is a pivotal building block for aromatic polyimides.[1] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them indispensable in the aerospace, electronics, and automotive industries. Accurate spectroscopic characterization of BPDA is crucial for quality control, reaction monitoring, and understanding the structure-property relationships of the resulting polymers. This guide summarizes the essential spectroscopic data for this important compound.

Molecular and Spectroscopic Data

The fundamental properties and spectroscopic data for this compound are summarized in the tables below.

Table 1: General Information for this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₆O₆ | [1] |

| Molecular Weight | 294.22 g/mol | [1] |

| CAS Number | 2420-87-3 | [1] |

Mass Spectrometry

Mass spectrometry of this compound confirms its molecular weight. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z 294, corresponding to the molecular weight of the compound.[1]

Table 2: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 294 | Molecular ion [M]⁺ |

| 250 | [M - CO₂]⁺ |

| 222 | [M - CO₂ - CO]⁺ |

| 194 | [M - 2CO₂ - CO]⁺ |

| 166 | [C₁₂H₆O]⁺ |

| 139 | [C₁₁H₇]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by the distinct vibrational modes of the aromatic rings and the anhydride functional groups. The most prominent peaks are the symmetric and asymmetric stretching vibrations of the carbonyl groups in the five-membered anhydride rings.

Table 3: FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1850 | C=O asymmetric stretching |

| ~1780 | C=O symmetric stretching |

| ~1600 | Aromatic C=C stretching |

| ~1250 | C-O-C stretching |

| ~900 | C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the highly symmetric nature of the this compound molecule, its NMR spectra are relatively simple. The aromatic protons and carbons give rise to distinct signals that can be assigned based on their chemical environment.

Table 4: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | d | 2H | Protons ortho to the anhydride |

| ~8.1 | dd | 2H | Protons meta to the anhydride and ortho to the biphenyl (B1667301) link |

| ~8.0 | d | 2H | Protons ortho to the biphenyl link |

Table 5: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | Carbonyl carbons (C=O) |

| ~145 | Quaternary carbons of the biphenyl linkage |

| ~138 | Aromatic CH carbons |

| ~134 | Quaternary carbons adjacent to the carbonyls |

| ~125 | Aromatic CH carbons |

| ~123 | Aromatic CH carbons |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Mass Spectrometry

A sample of this compound is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then ionized using electron ionization (EI). The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer. A detector then records the abundance of each ion, generating the mass spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

For solid samples like this compound, the KBr pellet method is commonly employed. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. The pellet is placed in the sample holder of the FTIR spectrometer, and the infrared spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

Workflow for Spectroscopic Analysis

The logical flow of spectroscopic analysis for a compound like this compound is depicted in the following diagram. This workflow ensures a comprehensive characterization of the molecule's structure.

Caption: A flowchart illustrating the general workflow for the spectroscopic characterization of a chemical compound.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of this compound. The presented FTIR, NMR, and mass spectrometry data are essential for the identification and quality assessment of this commercially significant monomer. The detailed experimental protocols and the illustrative workflow offer a practical framework for researchers and scientists engaged in the synthesis and characterization of BPDA and its derivatives. This information is vital for advancing the development of high-performance polymers and other novel materials.

References

A Comprehensive Technical Guide to the Solubility of 4,4'-Biphthalic Anhydride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of 4,4'-Biphthalic anhydride (B1165640) (BPDA), a key monomer in the synthesis of high-performance polyimides. Understanding the solubility characteristics of BPDA is critical for optimizing polymerization processes, controlling reaction kinetics, and ensuring the quality of the final polymer products. This document compiles available quantitative solubility data, details common experimental protocols for solubility determination, and illustrates the key factors influencing the dissolution of this important chemical compound.

Core Solubility Data

The solubility of 4,4'-Biphthalic anhydride is generally low in common organic solvents at ambient temperature, a characteristic attributed to its rigid and crystalline structure. However, its solubility increases significantly in polar aprotic solvents, particularly at elevated temperatures. The following table summarizes the available quantitative and qualitative solubility data for BPDA in various organic solvents.

| Solvent | Temperature (°C) | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Hot | Soluble[1] | Qualitative data indicates good solubility at elevated temperatures. |

| Dimethyl sulfoxide (B87167) (DMSO) | 60 | 6.67 mg/mL | Requires ultrasonication and warming to achieve this solubility. |

Further quantitative data across a broader range of solvents and temperatures is limited in publicly available literature, highlighting a potential area for further research.

Experimental Protocols for Solubility Determination

The determination of the solubility of compounds like this compound requires precise and reproducible experimental methods. The gravimetric method is a commonly employed and reliable technique.

Gravimetric Method

This method directly measures the mass of the dissolved solute in a saturated solution.

Apparatus and Materials:

-

Analytical balance

-

Constant temperature bath (e.g., water or oil bath)

-

Isothermal shaker or magnetic stirrer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Drying oven

-

This compound (solute)

-

Organic solvent of interest

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume or mass of the organic solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature bath for a sufficient period to ensure that equilibrium is reached and the solution is saturated. This can take several hours to days depending on the solvent and temperature.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is allowed to settle. A sample of the supernatant (the saturated solution) is then carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature and filtered to remove any suspended solid particles.

-

Solvent Evaporation: A known mass of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute) until a constant weight of the dried solute is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

Factors Influencing Solubility

The solubility of this compound is governed by a combination of physical and chemical factors related to both the solute and the solvent, as well as external conditions. A conceptual understanding of these relationships is crucial for solvent selection and process optimization.

Solute Properties: The inherent characteristics of the this compound molecule, such as its rigid and planar structure and high melting point, contribute to its generally low solubility. Strong intermolecular forces in the crystal lattice require significant energy to overcome during dissolution.

Solvent Properties: The principle of "like dissolves like" is paramount. Polar aprotic solvents, such as DMF and DMSO, are more effective at dissolving BPDA because they can interact favorably with the polar anhydride groups without having reactive protons that could lead to chemical degradation. The molecular size and shape of the solvent also play a role in its ability to solvate the solute molecules effectively.

External Conditions:

-

Temperature: For most solid solutes, including BPDA, solubility increases with temperature. The additional thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent.

-

Pressure: For solid-liquid systems, pressure generally has a negligible effect on solubility.

-

Agitation: While agitation does not change the equilibrium solubility, it significantly increases the rate of dissolution by enhancing mass transfer at the solid-liquid interface.

Conclusion

The solubility of this compound is a critical parameter for its application in polymer synthesis. While it exhibits limited solubility in many common organic solvents, its dissolution can be effectively achieved in polar aprotic solvents, particularly with the application of heat. The provided data and experimental protocols offer a foundational understanding for researchers and professionals working with this compound. Further systematic studies to quantify the solubility of BPDA in a wider range of solvents and across various temperatures would be highly beneficial for the continued development of advanced polyimide materials.

References

An In-depth Technical Guide to the Crystal Structure of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), a key monomer in the synthesis of high-performance polyimides, possesses a rigid molecular structure that dictates the exceptional thermal and mechanical properties of the resulting polymers. This guide provides a comprehensive overview of the structural aspects of BPDA, including its molecular geometry and physicochemical properties. While a complete, publicly available single-crystal X-ray diffraction dataset for BPDA is not readily found in the searched literature and crystallographic databases, this document compiles the available structural information and presents detailed experimental protocols for its synthesis. The synthesis workflows are visualized to provide a clear understanding of the chemical processes involved.

Introduction

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), also known as s-BPDA, is an aromatic organic compound with the chemical formula C₁₆H₆O₆.[1] Its molecular structure consists of two phthalic anhydride (B1165640) units linked through a biphenyl (B1667301) backbone. This rigid and planar structure is a fundamental contributor to the outstanding properties of the polyimides derived from it, which are widely used in the aerospace, electronics, and medical industries.[2] Understanding the crystal structure of BPDA is crucial for predicting and controlling the morphology and properties of these advanced materials.

Molecular Structure and Properties

While a definitive single-crystal structure with detailed crystallographic data is not publicly available, the molecular structure of BPDA is well-established (Figure 1).

Figure 1. Chemical structure of 3,3',4,4'-Biphenyltetracarboxylic dianhydride.

The molecule is characterized by a biphenyl core with two anhydride groups attached at the 3,3' and 4,4' positions. This symmetric arrangement leads to a relatively planar and rigid conformation, which facilitates strong intermolecular interactions and ordered packing in the solid state. These structural features are directly responsible for the high melting point, thermal stability, and excellent mechanical strength of BPDA-based polyimides.[2]

Physicochemical Properties

A summary of the key physicochemical properties of BPDA is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₆H₆O₆ | [1] |

| Molecular Weight | 294.22 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 299-305 °C | |

| Boiling Point (Predicted) | 614.9 ± 48.0 °C | [4] |

| Density (Predicted) | 1.625 ± 0.06 g/cm³ | [4] |

| Solubility | Soluble in hot DMF | [5] |

| CAS Number | 2420-87-3 | [1] |

Experimental Protocols: Synthesis of BPDA

Several synthetic routes for the preparation of BPDA have been reported. The following sections detail some of the common experimental protocols.

Synthesis from 4-Chlorophthalic Anhydride

This method involves the coupling of 4-chlorophthalic anhydride in the presence of a palladium catalyst.

Experimental Workflow:

Caption: Synthesis of BPDA from 4-Chlorophthalic Anhydride.

Detailed Protocol:

-

In a four-necked flask equipped with a thermometer, stirrer, air duct, and reflux condenser, dissolve 4-chlorophthalic anhydride in an aqueous solution of sodium hydroxide (B78521). Stir the mixture at room temperature for 1 hour.[4]

-

Add a palladium-on-carbon (Pd/C) catalyst and a reducing agent (e.g., a mixture of β-cyclodextrin, serine, and xylitol).[4]

-

Heat the mixture to 90-95°C under a nitrogen atmosphere and maintain the reaction for several hours.[4]

-

After cooling to room temperature, filter the mixture to recover the Pd/C catalyst.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4 to precipitate 3,3',4,4'-biphenyltetracarboxylic acid as a white solid.[4]

-

Filter the precipitate, wash it with deionized cold water, and dry it.

-

Dehydrate the resulting tetracarboxylic acid by heating it to 200°C to yield 3,3',4,4'-biphenyltetracarboxylic dianhydride.[4]

Synthesis from N-(3-N,N-dimethylamino-propyl)-4-chlorophthalimide

This alternative route utilizes a nickel-catalyzed coupling reaction.

Experimental Workflow:

Caption: Synthesis of BPDA via a Nickel-Catalyzed Coupling.

Detailed Protocol:

-

In a nitrogen atmosphere, combine N-(3-N,N-dimethylamino-propyl)-4-chlorophthalimide, zinc powder, anhydrous NiCl₂, and triphenylphosphine in anhydrous N,N-dimethylacetamide (DMAc).[5]

-

Stir the mixture at 50°C for 24 hours.[5]

-

Remove the DMAc under reduced pressure.

-

Add xylene to the residue and reflux to recrystallize the product.

-

Filter the hot solution to remove inorganic matter, then cool the filtrate to precipitate the biphenylbisimine product.

-

Filter the precipitate and dry it under vacuum.

-

Hydrolyze the resulting 3,3',4,4'-biphenylbisimine with an aqueous sodium hydroxide solution by heating at reflux.

-

Filter the solution and acidify with concentrated hydrochloric acid to a pH of 1 to precipitate 3,3',4,4'-biphenyltetracarboxylic acid.

-

Wash the precipitate with water and then reflux with a mixture of water and trimethylbenzene to effect dehydration to 3,3',4,4'-biphenyltetracarboxylic dianhydride.

Crystal Structure Analysis

A thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a complete, experimentally determined single-crystal X-ray structure of 3,3',4,4'-biphenyltetracarboxylic dianhydride. While X-ray diffraction has been used to characterize polyimides synthesized from BPDA, the crystallographic data for the monomer itself is not readily accessible.[6]

The absence of this data in the public domain prevents a detailed discussion of the unit cell parameters, space group, atomic coordinates, and other crystallographic details. However, based on its molecular structure, it is expected that in the solid state, BPDA molecules would pack in a highly ordered fashion, likely with significant π-π stacking interactions between the aromatic rings. The planarity of the molecule would facilitate dense packing, contributing to its high melting point and low solubility in common organic solvents.

Conclusion

3,3',4,4'-Biphenyltetracarboxylic dianhydride is a critical monomer for high-performance polymers, and its rigid molecular structure is key to their desirable properties. This guide has provided an overview of the known structural and physicochemical characteristics of BPDA and has detailed established experimental protocols for its synthesis. While a complete crystallographic dataset is not publicly available, the provided information on its molecular geometry and synthesis workflows offers valuable insights for researchers and professionals in the fields of materials science and drug development. Further studies to determine and publish the single-crystal structure of BPDA would be a valuable contribution to the scientific community.

References

- 1. vivanls.com [vivanls.com]

- 2. CAS 2420-87-3: 3,3′,4,4′-Biphenyltetracarboxylic dianhydri… [cymitquimica.com]

- 3. Page loading... [guidechem.com]

- 4. Synthesis and Application of 3,3',4,4'-Biphenyltetracarboxylic dianhydride_Chemicalbook [chemicalbook.com]

- 5. 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 2420-87-3 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Thermal Properties of 4,4'-Biphthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal properties of 4,4'-Biphthalic anhydride (B1165640) (BPDA), a key monomer in the synthesis of high-performance polyimides. This document collates available data on its thermal stability and phase transitions, offering insights for its application in research and development.

Introduction

4,4'-Biphthalic anhydride, with the chemical formula C₁₆H₆O₆ and a molecular weight of 294.22 g/mol , is a rigid, aromatic dianhydride.[1][2] Its chemical structure, characterized by two phthalic anhydride moieties linked by a biphenyl (B1667301) group, imparts exceptional thermal stability to the polymers derived from it. Understanding the intrinsic thermal properties of the BPDA monomer is crucial for controlling polymerization processes and predicting the performance of the resulting materials in high-temperature applications.

Thermal Properties

The thermal behavior of this compound is characterized by its high melting point and significant thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. For this compound, the primary thermal event observed by DSC is melting.

Melting Point: Published data indicates that this compound has a melting point in the range of 299 to 305 °C .

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for determining the thermal stability and decomposition profile of a material.

For this compound, TGA is used to determine the onset of its thermal decomposition. While specific TGA thermograms for the pure monomer are not widely available in the public domain, its use in the synthesis of polyimides, which are known for their exceptional thermal resistance, indicates that BPDA itself is a highly stable organic molecule. The decomposition of polyimides derived from BPDA often begins at temperatures well above 500°C, suggesting that the anhydride monomer possesses a high decomposition temperature.

Data Summary

The following table summarizes the available quantitative thermal data for this compound.

| Property | Value | Analysis Technique |

| Melting Point | 299 - 305 °C | DSC |

| Decomposition Temperature | Data not available | TGA |

| Enthalpy of Fusion | Data not available | DSC |

Experimental Protocols

The following are detailed, generalized methodologies for conducting DSC and TGA analyses on a solid organic compound like this compound.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point and enthalpy of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min under a constant nitrogen purge (50 mL/min).

-

-

Data Analysis: Analyze the resulting heat flow versus temperature curve. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program:

-

Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min.

-

Maintain a constant inert atmosphere by purging with nitrogen gas at a flow rate of 50-100 mL/min throughout the experiment.

-

-

Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is typically reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs. The resulting TGA curve provides information on the decomposition stages and the amount of residual mass at high temperatures.

Logical Workflow for Thermal Analysis

The following diagram illustrates the logical workflow for the complete thermal characterization of this compound.

References

Reactivity of 4,4'-Biphthalic Anhydride with Aromatic Diamines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of 4,4'-biphthalic anhydride (B1165640) (BPDA) with a variety of aromatic diamines in the synthesis of high-performance polyimides. This document details the underlying reaction kinetics, experimental protocols for synthesis and characterization, and the structure-property relationships that govern the performance of the resulting polymers.

Introduction to Polyimide Synthesis

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] The synthesis of aromatic polyimides is most commonly achieved through a two-step polycondensation reaction between an aromatic dianhydride and an aromatic diamine. The first step involves the formation of a soluble poly(amic acid) precursor at ambient temperatures. Subsequent thermal or chemical imidization leads to the formation of the final polyimide with the elimination of water.[2][3] The structure and properties of the final polyimide are highly dependent on the specific monomers used.[4]

4,4'-Biphthalic anhydride (BPDA) is a rigid and symmetric dianhydride monomer that is frequently utilized in the synthesis of polyimides with excellent thermal and mechanical properties. The reactivity of BPDA with various aromatic diamines is a critical factor that influences the polymerization process, molecular weight of the resulting polymer, and ultimately, the end-use properties of the material.

Reaction Mechanism and Kinetics

The synthesis of polyimides from this compound and aromatic diamines proceeds through a nucleophilic acyl substitution reaction. The overall process can be visualized as a two-step sequence:

-

Poly(amic acid) Formation: The reaction is initiated by the nucleophilic attack of the amino group of the diamine on the carbonyl carbon of the anhydride group in BPDA. This results in the opening of the anhydride ring and the formation of an amic acid linkage. This step is typically carried out in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) at room temperature.[5] The rate of this reaction is influenced by the nucleophilicity of the diamine and the electrophilicity of the dianhydride.[4]

-

Imidization: The poly(amic acid) precursor is then converted to the final polyimide through a cyclodehydration reaction, which can be induced either thermally or chemically. Thermal imidization involves heating the poly(amic acid) film or solution at elevated temperatures (typically between 150°C and 300°C), leading to the formation of the stable five-membered imide ring and the elimination of water.[2] Chemical imidization can be achieved at lower temperatures using dehydrating agents like acetic anhydride in the presence of a catalyst such as pyridine.[2]

The kinetics of the imidization process can be complex and may follow different rate laws depending on the specific polymer structure and reaction conditions.[6][7]

Factors Influencing Reactivity

The reactivity of this compound with aromatic diamines is governed by several factors related to the electronic and steric characteristics of the monomers.

-

Electronic Effects of Diamine Substituents: The nucleophilicity of the aromatic diamine is a primary determinant of its reactivity. Electron-donating groups (e.g., -O-, -CH3) on the aromatic rings of the diamine increase the electron density on the nitrogen atoms, thereby enhancing their nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups (e.g., -SO2-, -CF3) decrease the nucleophilicity of the amino groups, leading to a slower reaction.[8]

-

Electronic Effects of Dianhydride Structure: The electrophilicity of the carbonyl carbons in the dianhydride influences its reactivity. While this guide focuses on BPDA, it's a general principle that electron-withdrawing bridging groups in other dianhydrides increase the partial positive charge on the carbonyl carbons, making them more susceptible to nucleophilic attack and thus more reactive.[4]

-

Steric Hindrance: Bulky substituents on the aromatic diamine, particularly in the ortho position to the amino groups, can sterically hinder the approach of the nucleophile to the anhydride, thereby reducing the reaction rate.

-

Solvent: The choice of solvent can also play a role in the reaction kinetics. Polar aprotic solvents are generally preferred as they can solvate the growing polymer chains and facilitate the reaction.[4]

Quantitative Data on Reactivity

| Aromatic Diamine | Structure | Relative Reactivity (with PMDA) |

| p-Phenylenediamine (p-PDA) | NH₂-C₆H₄-NH₂ | High |

| 4,4'-Oxydianiline (ODA) | NH₂-C₆H₄-O-C₆H₄-NH₂ | Moderate-High |

| 4,4'-Methylenedianiline (MDA) | NH₂-C₆H₄-CH₂-C₆H₄-NH₂ | Moderate |

| 4,4'-Sulfonyldianiline (DDS) | NH₂-C₆H₄-SO₂-C₆H₄-NH₂ | Low |

| 2,2'-Bis(trifluoromethyl)benzidine (TFMB) | NH₂-(CF₃)C₆H₃-C₆H₃(CF₃)-NH₂ | Very Low |

Note: This table provides a qualitative comparison of reactivity based on the electronic effects of the bridging groups and substituents. Actual reaction rates will vary depending on the specific reaction conditions.

Experimental Protocols

Synthesis of Poly(amic acid) from this compound and an Aromatic Diamine

This protocol describes a general procedure for the laboratory-scale synthesis of a poly(amic acid) solution.

Materials:

-

This compound (BPDA)

-

Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

-

N-methyl-2-pyrrolidone (NMP), anhydrous

-

Nitrogen gas

-

Magnetic stirrer and stir bar

-

Three-neck round-bottom flask

-

Addition funnel

-

Ice bath

Procedure:

-

Drying of Glassware: All glassware should be thoroughly dried in an oven at 120°C overnight and cooled under a stream of dry nitrogen.

-

Diamine Dissolution: In the three-neck flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve a pre-weighed amount of the aromatic diamine in anhydrous NMP under a gentle flow of nitrogen. The concentration is typically adjusted to yield a final polymer solution of 10-20% (w/w).

-

Dianhydride Addition: Slowly add an equimolar amount of solid this compound to the stirred diamine solution in portions. The addition should be controlled to maintain the reaction temperature below 30°C, using an ice bath if necessary.

-

Polymerization: After the complete addition of the dianhydride, continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 8-24 hours. The viscosity of the solution will gradually increase as the polymerization proceeds.

-

Storage: The resulting poly(amic acid) solution should be stored in a refrigerator at 4°C to minimize degradation.

Thermal Imidization of Poly(amic acid)

This protocol outlines the conversion of a poly(amic acid) solution into a polyimide film.

Materials:

-

Poly(amic acid) solution

-

Glass substrate (e.g., glass plate)

-

Doctor blade or spin coater

-

Programmable oven or furnace with a nitrogen inlet

Procedure:

-

Film Casting: Cast the poly(amic acid) solution onto a clean glass substrate using a doctor blade or a spin coater to achieve a uniform thickness.

-

Solvent Removal: Place the cast film in an oven and heat at a low temperature (e.g., 80°C) for several hours to slowly remove the solvent.

-

Thermal Curing: Subject the dried film to a staged curing cycle in a nitrogen atmosphere. A typical cycle might be:

-

1 hour at 100°C

-

1 hour at 200°C

-

1 hour at 300°C

-

-

Cooling and Removal: After the final curing step, allow the oven to cool down slowly to room temperature. The resulting polyimide film can then be carefully peeled off from the glass substrate.

Visualizations

Polyimide Synthesis Workflow

Caption: A schematic workflow for the two-step synthesis of polyimides.

Structure-Reactivity Relationship of Aromatic Diamines

Caption: Logical relationship of diamine structure and its reactivity.

References

- 1. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]

- 2. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]

- 3. Kinetic and mechanistic investigations of polyimide formation and characterization of their blends with polybenzimidazoles [vtechworks.lib.vt.edu]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. eng.uwo.ca [eng.uwo.ca]

- 6. cpsm.kpi.ua [cpsm.kpi.ua]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

4,4'-Biphthalic anhydride for high-performance polymers

An In-depth Technical Guide to 4,4'-Biphthalic Anhydride (B1165640) for High-Performance Polymers

Introduction

4,4'-Biphthalic anhydride (BPDA), with the chemical name [5,5′-Bi-2-benzofuran]-1,1′,3,3′-tetrone, is a key monomer in the synthesis of high-performance polyimides.[1][2] Its rigid and symmetrical biphenyl (B1667301) structure imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymers.[3] These properties make BPDA-based polyimides highly sought after for demanding applications in industries such as aerospace, electronics, and automotive.[2][3] This guide provides a comprehensive technical overview of BPDA, its polymerization, the properties of the resulting polymers, and detailed experimental protocols for researchers and scientists in materials science and related fields.

Properties of this compound

BPDA is a white to off-white crystalline powder.[4] Its fundamental properties are crucial for understanding its reactivity and the characteristics of the polymers derived from it.

| Property | Value | References |

| Chemical Formula | C₁₆H₆O₆ | [2][4] |

| Molar Mass | 294.22 g·mol⁻¹ | [2][4] |

| Melting Point | 299-305 °C | [2][4] |

| Boiling Point | 614.9 ± 48.0 °C (Predicted) | [4] |

| Density | 1.625 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in hot N,N-dimethylformamide (DMF) | [4] |

Synthesis of BPDA-Based High-Performance Polymers

Polyimides derived from BPDA are typically synthesized through a two-step polycondensation reaction, which is the most widely practiced method.[5] This process involves the formation of a soluble poly(amic acid) (PAA) precursor, followed by cyclization to the final polyimide.[5]

Two-Step Synthesis Method

The two-step process begins with the reaction of BPDA with an aromatic diamine in a polar aprotic solvent, such as N-methyl-2-pyrrolidinone (NMP) or N,N-dimethylacetamide (DMAc), at ambient temperatures.[5] This reaction yields a high molecular weight, soluble PAA solution.[5][6] The PAA is then converted to the final polyimide through thermal or chemical imidization.[5]

-

Thermal Imidization: The PAA solution is cast into a film and then heated in a staged curing cycle, typically reaching temperatures between 300°C and 400°C, to induce cyclodehydration.[7][8]

-

Chemical Imidization: This method involves treating the PAA with a mixture of a carboxylic acid anhydride (like acetic anhydride) and a tertiary amine (like pyridine (B92270) or triethylamine) at ambient temperatures.[5] A final heating step is often required to complete the imidization and remove residual solvents.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BPDA - Wikipedia [en.wikipedia.org]

- 3. uivma.com [uivma.com]

- 4. 3,3',4,4'-Biphenyltetracarboxylic dianhydride | 2420-87-3 [chemicalbook.com]

- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 6. osti.gov [osti.gov]

- 7. mdpi.com [mdpi.com]

- 8. matec-conferences.org [matec-conferences.org]

The Versatility of BPDA: A Technical Guide to its Novel Applications in Materials Science

For Immediate Release

A deep dive into the evolving role of 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) in the development of advanced materials, this technical guide is intended for researchers, scientists, and professionals in materials science and drug development. It explores the synthesis, properties, and cutting-edge applications of BPDA-based polymers, highlighting their impact on electronics, aerospace, energy storage, and separation technologies.

Introduction

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA) is a key monomer in the synthesis of high-performance polyimides and other advanced polymers. Its rigid biphenyl (B1667301) backbone imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting materials.[1] While traditionally used in applications demanding high reliability, such as in the aerospace and electronics industries, recent research has unveiled novel applications of BPDA in emerging fields. This guide provides a comprehensive overview of these new frontiers, complete with experimental details and comparative data to facilitate further research and development.

Core Applications and Material Properties

BPDA is a cornerstone for producing materials that withstand extreme conditions. Its primary application lies in the synthesis of polyimides, which are renowned for their outstanding thermal and mechanical properties.[1] These characteristics make BPDA-based materials indispensable in demanding sectors.

High-Performance Polyimide Films

BPDA-based polyimide films exhibit a superior combination of thermal stability, mechanical robustness, and dimensional stability. These films are critical components in flexible printed circuits, insulation for wiring in demanding environments, and as substrates for electronic devices. The properties of these films can be tailored by selecting different diamine co-monomers.

Novel Applications of BPDA-Based Materials

Recent innovations have expanded the use of BPDA into new and exciting areas of materials science, including aerogels for insulation, advanced membranes for gas separation, and binders for high-capacity lithium-ion batteries.

Polyimide Aerogels: Ultralight Materials for Extreme Environments

BPDA-based polyimide aerogels are a class of ultralight, highly porous materials with exceptional thermal insulation properties and mechanical resilience. These aerogels are synthesized through a sol-gel process followed by a drying step, often using supercritical CO2 to preserve the delicate porous structure.

Data Presentation: Properties of BPDA-Based Polyimide Aerogels

| Property | BPDA-ODA Aerogel | BPDA-PDA Aerogel | Unit | Reference |

| Density | 0.10 | 0.12 - 0.16 | g/cm³ | [2][3] |

| Porosity | >90 | ~90 | % | [3] |

| Specific Surface Area | - | 380 - 554 | m²/g | [3] |

| Thermal Conductivity | 0.046 | - | W/m·K | [2] |

| Compressive Modulus | 0.05 | - | MPa | [2] |

| 5% Weight Loss Temp. | - | >500 | °C | [2] |

Experimental Protocols: Synthesis of Anisotropic BPDA-PDA/ODA Polyimide Aerogels [1]

-

Preparation of Precursor Solutions:

-

Solution A (PDA-based): 0.065 mol (7.02 g) of p-phenylenediamine (B122844) (PDA) is dissolved in 2.69 mol (235.00 g) of N,N-dimethylacetamide (DMAc).

-

Solution B (ODA-based): A similar solution is prepared using 4,4'-diaminodiphenyl ether (ODA).

-

To each solution, an equimolar amount of 3,3',4,4'-biphenyltetracarboxylic dianhydride (s-BPDA) is gradually added with gentle shaking.

-

-

Mixing and Gelation: The two precursor solutions are mixed in desired proportions to form a poly(amic acid) sol, which then undergoes gelation.

-

Freeze-Drying: The gel is pre-frozen and then subjected to vacuum freeze-drying for 48 hours at a temperature below -60 °C and a pressure below 3 Pa.

-

Thermal Imidization: The dried aerogel undergoes a programmed temperature ramp-up in a high-temperature oven at a rate of 1 °C/minute to 300 °C, with one-hour holds at intermediate temperatures, to complete the thermal imidization process.[1]

Advanced Membranes for Gas Separation

BPDA-based polyimides are being explored for the fabrication of membranes for gas separation due to their excellent thermal and chemical stability, as well as their tunable free volume. By incorporating other monomers, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6FDA), the gas permeability and selectivity of these membranes can be precisely controlled.

Data Presentation: Gas Separation Performance of BPDA-Containing Polyimide Membranes

| Membrane Composition | Gas Pair | Permeability (Barrer) | Selectivity | Reference |

| 6FDA/BPDA-DAM:DABA | CO₂/CH₄ | - | - | [4] |

Note: Specific permeability and selectivity values for this exact composition require consulting the full reference.

Experimental Protocols: Synthesis of 6FDA/BPDA-Based Polyimide Membranes [4]

-

Monomer Preparation: 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) are dried under vacuum at 110 °C for 20 hours. Diamine monomers such as 2,4,6-trimethyl-1,3-diaminobenzene (DAM) and 3,5-diaminobenzoic acid (DABA) are dried at 50 °C for 20 hours in a vacuum oven.

-

Poly(amic acid) Synthesis: Diamine monomers with a desired molar ratio are reacted with dianhydride monomers (6FDA and BPDA) in anhydrous N-methyl-2-pyrrolidone (NMP) to form a high molecular weight poly(amic acid) solution.

-

Chemical Imidization: The poly(amic acid) is chemically imidized by adding beta-picoline and acetic anhydride to convert it to the corresponding polyimide.

-

Film Casting and Crosslinking: The polyimide solution is cast into dense films. These films can then be thermally crosslinked by heating to temperatures such as 350 °C or 400 °C for 3 hours under an argon purge.[4]

High-Performance Binders for Lithium-Ion Batteries

The search for stable, high-capacity anode materials for lithium-ion batteries has led to silicon, which unfortunately suffers from large volume changes during charging and discharging. BPDA-based polyimides are emerging as promising binders for silicon anodes due to their excellent mechanical properties and ability to form strong adhesion with the silicon nanoparticles and the current collector.

Data Presentation: Electrochemical Performance of Si Anodes with BPDA-Based Binders

| Binder | Initial Discharge Capacity (mAh/g) | Capacity Retention after 200 cycles (%) | Current Density (mA/g) | Reference |

| Water-Processable PI | 2061 | 91.3 | 1200 | [4] |

Experimental Protocols: Preparation of a Water-Processable Polyimide Binder for Si Anodes [4]

-

Synthesis of Poly(amic acid) Salt (W-PAmAS): A water-soluble polyimide precursor is synthesized in a one-step process using water as the solvent.

-

Electrode Slurry Preparation: The W-PAmAS binder is mixed with silicon nanoparticles (SiNPs) and a conductive agent in water to form a stable slurry.

-

Coating and Drying: The slurry is coated onto a copper current collector and dried.

-

Low-Temperature Imidization: The electrode is heated to 150 °C to convert the W-PAmAS into the final polyimide binder. This low-temperature process is compatible with standard battery manufacturing and avoids oxidation of the copper foil. The final binder contains free carboxylic acid groups that can form ester bonds with the surface of the SiNPs, enhancing adhesion.[4]

Conclusion

3,3',4,4'-Biphenyltetracarboxylic dianhydride continues to be a vital component in the field of high-performance polymers. The novel applications in aerogels, gas separation membranes, and lithium-ion battery binders demonstrate the versatility and adaptability of BPDA-based materials. The ability to tailor their properties through the selection of co-monomers and processing conditions opens up a vast design space for materials scientists and engineers. Further research into BPDA-containing covalent organic frameworks and other advanced structures is expected to yield even more groundbreaking applications in the future.

References

An In-depth Technical Guide to the Copolymerization of 4,4'-Biphthalic Anhydride with Novel Diamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of polyimides derived from the copolymerization of 4,4'-biphthalic anhydride (B1165640) (s-BPDA) with a variety of novel diamines. The strategic selection of diamine monomers allows for the fine-tuning of polyimide properties to meet the demanding requirements of advanced applications, including those in the pharmaceutical and biomedical fields where high thermal stability, mechanical robustness, and specific solubility characteristics are paramount.

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and superior chemical resistance. The properties of polyimides can be tailored by judiciously selecting the dianhydride and diamine monomers. 4,4'-Biphthalic anhydride, a rigid and symmetrical aromatic dianhydride, is a key building block for high-performance polyimides, imparting high glass transition temperatures and thermal stability. The introduction of novel diamines with unique structural features—such as bulky pendant groups, flexible ether linkages, fluorine-containing moieties, or sulfone groups—can significantly modify the processability and final properties of the resulting copolymers. This guide explores these structure-property relationships, providing researchers with the necessary information to design and synthesize polyimides with desired characteristics.

General Synthesis of Polyimides from this compound

The synthesis of polyimides from this compound and a diamine is typically a two-step process. The first step involves the formation of a poly(amic acid) precursor, which is then converted to the final polyimide in the second step through a process of imidization.

Experimental Protocol: Two-Step Polycondensation

Step 1: Poly(amic acid) Synthesis

-

In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, the chosen diamine is dissolved in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).

-

An equimolar amount of this compound is gradually added to the stirred solution under a nitrogen atmosphere.

-

The reaction mixture is stirred at room temperature for 24-48 hours to form a viscous poly(amic acid) solution. The progress of the reaction can be monitored by the increase in viscosity.

Step 2: Imidization

The poly(amic acid) can be converted to the polyimide by either thermal or chemical imidization.

-

Thermal Imidization: The poly(amic acid) solution is cast onto a glass plate and heated in a series of temperature stages, for example, 100°C, 200°C, and 300°C, for one hour at each stage, to evaporate the solvent and effect the cyclodehydration to the polyimide.

-

Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and pyridine, is added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours, and then the polyimide is precipitated in a non-solvent like methanol, filtered, and dried.

Below is a generalized workflow for the synthesis and characterization of these polyimides.

Copolymerization with Novel Diamines: A Structure-Property Analysis

The incorporation of different diamine structures into the polyimide backbone with this compound allows for the systematic modification of polymer properties. The following sections detail the impact of various classes of novel diamines.

Diamines Containing Fluorene (B118485) Groups (Cardo Diamines)

The introduction of bulky, cardo fluorene groups into the polyimide backbone disrupts chain packing, which can lead to enhanced solubility and processability, as well as high glass transition temperatures. A prominent example is 9,9-bis(4-aminophenyl)fluorene (BAF).

| Diamine | Dianhydride | Polymer | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Solubility |

| 9,9-bis(4-aminophenyl)fluorene (BAF) | This compound (s-BPDA) | BPDA-BAF | >300 | >500 | - | - | Soluble in NMP |

Table 1: Properties of Polyimides from this compound and a Fluorene-Containing Diamine.[1]

Diamines Containing Trifluoromethyl Groups

Fluorinated diamines, such as 2,2'-bis(trifluoromethyl)benzidine (B1298469) (TFMB), are utilized to enhance the solubility, optical transparency, and dielectric properties of polyimides. The bulky -CF3 groups hinder intermolecular charge transfer complex formation and reduce chain-chain interactions.

| Diamine | Dianhydride | Polymer | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Solubility |

| 2,2'-bis(trifluoromethyl)benzidine (TFMB) | This compound (s-BPDA) | BPDA-TFMB | - | >500 | - | - | Soluble in NMP, DMAc |

Table 2: Properties of Polyimides from this compound and a Trifluoromethyl-Containing Diamine.

Diamines Containing Ether Linkages

The inclusion of flexible ether linkages in the diamine monomer, for instance in 4,4'-oxydianiline (B41483) (ODA), can improve the processability and ductility of the resulting polyimides, although it may slightly decrease the glass transition temperature compared to more rigid structures.

| Diamine | Dianhydride | Polymer | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Solubility |

| 4,4'-Oxydianiline (ODA) | This compound (s-BPDA) | BPDA-ODA | ~270 | >500 | - | - | Soluble in NMP, DMAc |

Table 3: Properties of Polyimides from this compound and an Ether-Containing Diamine.[2]

Diamines Containing Sulfone Groups

The strong polar sulfone group in diamines like 3,3'-diaminodiphenyl sulfone (3,3'-DDS) can enhance thermal stability and mechanical properties. However, the rigidity of the sulfone linkage can also lead to reduced solubility.

| Diamine | Dianhydride | Polymer | Tg (°C) | Td5 (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Solubility |

| 3,3'-Diaminodiphenyl sulfone (3,3'-DDS) | 4,4'-(4,4'-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA) | BPADA-3,3'-DDS | - | - | - | - | - |

Structure-Property Relationships

The relationship between the diamine structure and the resulting polyimide properties can be visualized as a logical flow.

References

- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]

Computational Modeling of 4,4'-Biphthalic Anhydride Polyimide Properties: A Technical Guide

Introduction

4,4'-Biphthalic anhydride (B1165640) (BPDA), a rigid, symmetrical aromatic dianhydride, serves as a critical monomer in the synthesis of high-performance polyimides.[1] These polymers are renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties, making them indispensable in the aerospace, electronics, and automotive industries.[2][3] The ability to predict the final properties of these materials based on their chemical structure is paramount for accelerating the design of new, tailored polymers. Computational modeling, encompassing techniques like atomistic molecular dynamics (MD) simulations and machine learning, has emerged as a powerful tool for establishing these crucial "chemical structure-physical properties" relationships, thereby guiding cost-effective synthesis and experimental research.[4][5][6] This guide provides an in-depth overview of the computational modeling approaches for BPDA-based polyimides, detailing the simulation methodologies, predicted properties, and the experimental protocols required for model validation.

Computational Methodologies

The cornerstone of predicting polyimide properties lies in accurately simulating the behavior of polymer chains at a molecular level. Molecular dynamics (MD) simulations are a primary tool for this purpose, allowing researchers to model the amorphous structure of the polymer and calculate various macroscopic properties.[7] This process is often complemented by machine learning (ML) models, which can rapidly screen vast numbers of potential polymer structures to identify candidates with desired characteristics.[6][8]

Molecular Dynamics (MD) Simulation Workflow

The typical workflow for performing MD simulations on polyimides involves several distinct stages, from building the initial molecular model to analyzing the results of the simulation.[7][9]

-

Model Construction : The process begins by defining the repeating unit of the polyimide from the chosen dianhydride (BPDA) and diamine monomers. Multiple polymer chains of a specific degree of polymerization are then packed into a periodic simulation cell to create an initial amorphous structure.[7][9]

-

Energy Minimization : The initial, randomly packed structure is energetically unfavorable. A geometry optimization or energy minimization step is performed to relax the structure and remove high-energy overlaps between atoms, moving the system to a local energy minimum.[9]

-

System Equilibration : The minimized structure is then subjected to a series of equilibration steps. This typically involves simulating the system under an NVT (constant number of particles, volume, and temperature) ensemble, followed by an NPT (constant number of particles, pressure, and temperature) ensemble.[7] This allows the polymer chains to relax further and the system density to reach a stable, realistic value. Annealing cycles, which involve heating and cooling the system, are often used to ensure the polymer chains are thoroughly relaxed and the system has explored a wide range of conformations.[9]

-

Production Run & Property Calculation : Once the system is equilibrated, a "production" simulation is run for an extended period, during which the trajectory data (atomic positions, velocities, forces) is saved. This data is then used to calculate macroscopic properties of interest, such as the glass transition temperature, coefficient of thermal expansion, and mechanical moduli.[4][9]

Predicted and Experimental Properties of Biphthalic Anhydride Polyimides

Computational models are used to predict a wide range of thermomechanical and electrical properties. These predictions are then validated against experimental data. The tables below summarize key quantitative data for polyimides, including those based on BPDA and its derivatives.

Table 1: Thermal Properties

The glass transition temperature (Tg) and coefficient of thermal expansion (CTE) are critical indicators of a polyimide's performance at elevated temperatures. While Tg is widely simulated, studies suggest that CTE can be a more reliable metric for validating computational models against experimental data, as simulated Tg values are highly sensitive to the cooling rates used in the model.[4]

| Polyimide System | Property | Predicted Value | Experimental Value | Reference |

| a-BPDA based films | Tg | - | 345–366°C | [10] |

| HPI-BPDA | Tg | - | 250-275˚C | [11] |

| R-BAPS | Tg | Varies with cooling rate | ~490 K (217°C) | [4] |

| R-BAPS | CTE (T < Tg) | ~1.5 x 10⁻⁴ K⁻¹ | ~1.5 x 10⁻⁴ K⁻¹ | [4] |

| a-BPDA based films | 5% Weight Loss (N₂) | - | 535–605°C | [10] |

Note: 'a-BPDA' refers to the asymmetric 2,3,3′,4′-biphenyltetracarboxylic dianhydride isomer. 'HPI-BPDA' refers to a polyimide synthesized from BPDA and BisAPAF diamine.

Table 2: Mechanical Properties

The mechanical integrity of polyimides is defined by properties such as Young's modulus (stiffness), tensile strength (strength at break), and elongation at break (ductility). Atomistic simulations can model uniaxial deformation to predict these values.[5]

| Polyimide System | Property | Predicted Value | Experimental Value | Reference |

| R-BAPO | Elasticity Modulus | ~3.5 GPa | ~3.5 GPa | [5] |

| BAF-1.0-240 (BPADA-based) | Young's Modulus | - | 2.86 GPa | [2] |

| BAF-1.0-240 (BPADA-based) | Tensile Strength | - | 92.68 MPa | [2] |

| BAF-1.0-240 (BPADA-based) | Elongation at Break | - | 21.16% | [2] |

| a-BPDA based films | Tensile Strength | - | 92–145 MPa | [10] |

| ODPA-based Copolymers | Young's Modulus | - | 2.37 to 3.38 GPa | [12] |

Note: 'R-BAPO' is a polyimide based on dianhydride R and diamine BAPO. 'BAF' is a photosensitive polyimide from BPADA (a BPDA derivative).

Table 3: Dielectric Properties

For electronic applications, a low dielectric constant is often desired. Machine learning models, trained on datasets of existing polymers, have proven effective at predicting the dielectric constants of novel polyimide structures with high accuracy.[13]

| Polyimide System | Property | Predicted Value | Experimental Value | Reference |

| Novel PI-a | Dielectric Constant (1 kHz) | 4.01 | 4.11 | [13] |

| Novel PI-b | Dielectric Constant (1 kHz) | 3.30 | - | [13] |

| Novel PI-c | Dielectric Constant (1 kHz) | 2.88 | 2.99 | [13] |

Experimental Protocols for Model Validation

Validating the predictions from computational models requires the synthesis and characterization of the target polyimides.

Polyimide Synthesis

Polyimides are typically synthesized via a one-step or two-step solution polycondensation method.[11][14]

-

Poly(amic acid) Formation (Step 1) : An aromatic diamine is dissolved in an aprotic solvent like N,N-dimethylacetamide (DMAc). An equimolar amount of the dianhydride (e.g., BPDA) is then added to the solution. The reaction is stirred at room temperature to form a viscous poly(amic acid) precursor solution.[2][14]

-

Imidization (Step 2) : The poly(amic acid) is converted to the final polyimide through cyclodehydration. This can be achieved in several ways:

-

Thermal Imidization : The precursor solution is cast into a film and then heated in stages to temperatures typically up to 350°C.[10]

-

Chemical Imidization : A dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) are added to the poly(amic acid) solution to induce cyclization at lower temperatures.[14][15]

-

Azeotropic Imidization : The reaction is heated in a solvent mixture that allows for the continuous removal of water via azeotropic distillation.[11]

-

Characterization Workflow

Once synthesized, the polyimide films or powders are subjected to a suite of characterization techniques to measure the properties that were predicted by the computational models.

Structure-Property Relationships